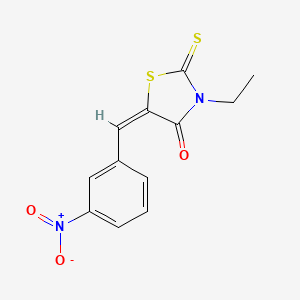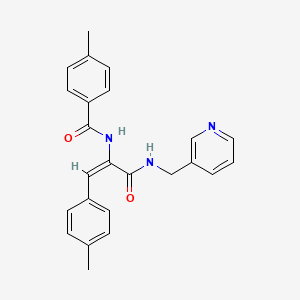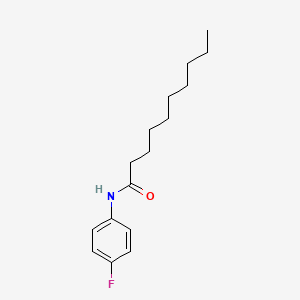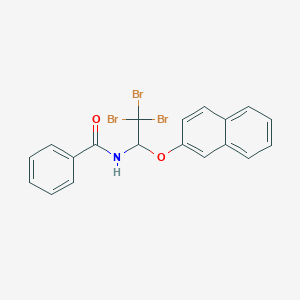![molecular formula C26H26N2OS B11988470 6-Tert-butyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3-carbonitrile](/img/structure/B11988470.png)
6-Tert-butyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-TERT-BUTYL-2-(2-(3,4-DIMETHYL-PH)-2-OXO-ETHYLSULFANYL)4-PHENYL-NICOTINONITRILE is a complex organic compound that belongs to the class of nicotinonitriles. These compounds are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-2-(2-(3,4-DIMETHYL-PH)-2-OXO-ETHYLSULFANYL)4-PHENYL-NICOTINONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the nicotinonitrile core through a condensation reaction.
Step 2: Introduction of the tert-butyl group via alkylation.
Step 3: Addition of the phenyl and dimethyl-phenyl groups through electrophilic aromatic substitution.
Step 4: Incorporation of the oxo-ethylsulfanyl group through a thiolation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology
Drug Development: Exploration as a potential therapeutic agent due to its unique structural features.
Medicine
Pharmacology: Investigation of its biological activity and potential as a drug candidate.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for 6-TERT-BUTYL-2-(2-(3,4-DIMETHYL-PH)-2-OXO-ETHYLSULFANYL)4-PHENYL-NICOTINONITRILE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Nicotinonitriles: Other compounds in this class with varying substituents.
Phenyl-substituted Compounds: Compounds with similar aromatic structures.
Uniqueness
The unique combination of tert-butyl, phenyl, and oxo-ethylsulfanyl groups in 6-TERT-BUTYL-2-(2-(3,4-DIMETHYL-PH)-2-OXO-ETHYLSULFANYL)4-PHENYL-NICOTINONITRILE may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H26N2OS |
|---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
6-tert-butyl-2-[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C26H26N2OS/c1-17-11-12-20(13-18(17)2)23(29)16-30-25-22(15-27)21(19-9-7-6-8-10-19)14-24(28-25)26(3,4)5/h6-14H,16H2,1-5H3 |
InChI Key |
UXARFMWIQDFKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C(C)(C)C)C3=CC=CC=C3)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5Z)-5-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11988387.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988402.png)

![2-(biphenyl-4-yloxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11988416.png)


![(10Z)-10-[(diethylamino)methylidene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B11988433.png)

![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(biphenyl-4-yloxy)acetohydrazide](/img/structure/B11988456.png)
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11988476.png)
![Benzenamine, 4-bromo-N-[(2,3-dimethoxyphenyl)methylene]-](/img/structure/B11988495.png)
![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988498.png)
![Isopropyl 5-[(2-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11988500.png)
